2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-24-13-6-7-15-17(12-13)26-19(21-15)23-10-8-22(9-11-23)18-20-14-4-2-3-5-16(14)25-18/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPKRAHUVSPNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to act as dopamine and serotonin antagonists. These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.
Mode of Action
Similar compounds have been reported to act as antagonists for dopamine and serotonin. This means they likely bind to the receptors for these neurotransmitters, preventing them from exerting their usual effects.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, exerting its effects through these interactions. For instance, it has been found to act as dopamine and serotonin antagonists
Cellular Effects
The effects of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation.
Biological Activity
The compound 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a derivative of benzothiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.48 g/mol. The structure features a benzothiazole core, which is often associated with various therapeutic effects.
Benzothiazole derivatives have been shown to interact with multiple biological targets, leading to various pharmacological effects. The primary mechanisms include:
- Inhibition of Enzymatic Activity : Benzothiazole compounds often inhibit enzymes critical for bacterial survival, such as DprE1 in Mycobacterium tuberculosis, disrupting the synthesis of essential cell wall components like arabinogalactan.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. Studies have shown that similar benzothiazole derivatives can inhibit the growth of pathogenic strains such as Staphylococcus aureus and Bacillus subtilis .
Biological Activity Overview
The biological activities associated with this compound include:
- Antimycobacterial Activity : In vitro studies indicate that this compound has potential as an antimycobacterial agent. It has been evaluated alongside other benzothiazole derivatives for efficacy against M. tuberculosis, showing promising results in inhibiting bacterial growth .
- Anticonvulsant Properties : Research has explored the anticonvulsant effects of benzothiazole derivatives. Compounds in this class have demonstrated activity in various seizure models without significant neurotoxicity .
- Antitumor Effects : Preliminary studies suggest that benzothiazole derivatives may exhibit antitumor properties against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves inducing apoptosis in cancer cells .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzothiazole derivatives against pathogenic strains. Out of 15 compounds tested, five exhibited moderate to high activity against Staphylococcus aureus and Streptococcus pyogenes .
Antitumor Activity
In vitro assays using human breast cancer cell lines (MCF-7 and MDA-MB-468) revealed that certain benzothiazole derivatives had IC50 values indicating effective growth inhibition (0.62 µM for MCF-7) . This highlights the potential for further development as anticancer agents.
Data Summary Table
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that substituted benzothiazoles exhibit significant antitumor activity against ovarian, breast, lung, renal, and colon carcinoma cell lines . The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Properties
The antimicrobial efficacy of benzothiazole derivatives has been documented across several studies. The compound has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi . In particular, derivatives containing the benzothiazole moiety have been synthesized and tested for their ability to combat resistant strains of bacteria, making them promising candidates for new antimicrobial agents.
Antiviral Activity
Research has also highlighted the potential of benzothiazole derivatives as antiviral agents. For example, certain compounds have demonstrated inhibitory effects against HIV and other viral pathogens through mechanisms that involve interference with viral replication processes . The development of novel benzothiazole-based antiviral drugs is an active area of research.
Neuroprotective Effects
Recent studies have suggested that benzothiazole derivatives may possess neuroprotective properties. These compounds have been evaluated for their ability to inhibit cholinesterase activity and reduce amyloid aggregation, which are critical factors in neurodegenerative diseases like Alzheimer's . The multifunctional nature of these compounds makes them suitable candidates for further development in neuropharmacology.
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has been explored in various contexts. Compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators . This property could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity
A study conducted on a series of substituted 2-(4-aminophenyl)benzothiazoles revealed their potent anticancer effects against multiple human cancer cell lines. The compounds were tested for their cytotoxicity and showed a biphasic dose-response relationship, indicating a unique mechanism of action .
Case Study 2: Antimicrobial Efficacy
In another investigation, a range of benzothiazole derivatives was synthesized and tested against various bacterial strains. Results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 100 to 3.12 µg/ml . This underscores the potential utility of these compounds in addressing antibiotic resistance.
Case Study 3: Neuroprotective Properties
Research focusing on the neuroprotective effects of benzothiazole derivatives demonstrated their ability to inhibit cholinesterase enzymes effectively. This activity was correlated with reduced amyloid-beta aggregation in vitro, suggesting potential therapeutic applications in Alzheimer's disease management .
Chemical Reactions Analysis
Acylation Reactions
The piperazine nitrogen undergoes acylation with acyl chlorides or anhydrides.
Acylation enhances lipophilicity and binding affinity to biological targets like kinases. The reaction proceeds via nucleophilic substitution at the secondary amine of the piperazine ring.
Sulfonylation Reactions
Sulfonyl chlorides react with the piperazine moiety to form sulfonamide derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Sulfonylation | 4-Nitrobenzenesulfonyl chloride, DCM, Et₃N | 6-Methoxy-2-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole | 78–82% |
This modification is critical for developing enzyme inhibitors, as sulfonamide groups improve target selectivity.
Click Chemistry (1,3-Dipolar Cycloaddition)
The compound participates in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazole hybrids.
These reactions enable regioselective synthesis of triazole derivatives with potential anticancer activity .
Alkylation Reactions
Alkyl halides or epoxides alkylate the piperazine nitrogen under basic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Alkylation | Bromoethyl acetate, K₂CO₃, DMF | 2-[4-(2-Acetoxyethyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole | 70–75% |
Alkylation introduces functional groups that modulate solubility and pharmacokinetic properties.
Oxidation and Reduction
The benzothiazole core undergoes redox reactions under controlled conditions.
Oxidation of the thiazole sulfur to sulfone improves metabolic stability, while reduction alters electronic properties .
Nucleophilic Aromatic Substitution
Electrophilic substitution occurs at the methoxy-substituted benzothiazole ring.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 6-Methoxy-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5-nitro-1,3-benzothiazole | 60% |
Nitration introduces electron-withdrawing groups, enabling further functionalization.
Comparison with Similar Compounds
Key Structural Features:
- Benzothiazole cores : Both aromatic systems contribute to π-π stacking and hydrophobic interactions.
- Methoxy substituent : Enhances solubility and may participate in hydrogen bonding .
- Piperazine linker : Introduces conformational flexibility and facilitates interactions with biological targets .
Synthetic routes for analogous compounds (e.g., Boc-protected piperazine-benzothiazoles) involve amide coupling under inert atmospheres, followed by purification via recrystallization and characterization using NMR, LC-MS, and X-ray crystallography .
Comparison with Similar Compounds
The target compound’s structural and functional attributes are compared below with five analogs, highlighting substituent effects, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : Boc-protected analogs (e.g., 3 and 4a ) exhibit lower solubility due to hydrophobic tert-butyl groups, whereas the target compound’s methoxy group and lack of Boc protection may improve aqueous solubility .
- Hydrogen Bonding : The methoxy group in the target compound and 3d can act as hydrogen-bond acceptors, influencing crystal packing and membrane permeability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole?
- Methodology :
- Step 1 : Start with functionalized benzothiazole precursors. For example, synthesize the 6-methoxy-1,3-benzothiazole core via cyclization of 2-aminothiophenol derivatives with methoxy-substituted carbonyl compounds under acidic conditions.
- Step 2 : Introduce the piperazine linker by nucleophilic substitution or coupling reactions. For instance, react 2-chloro-6-methoxy-1,3-benzothiazole with 1-(1,3-benzothiazol-2-yl)piperazine in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC or TLC.
Q. How can researchers confirm the structural integrity of this compound?
- Methodology :
- X-ray crystallography : Use SHELXL or SHELXS for structure solution and refinement. For example, demonstrates the use of SHELX programs to resolve anisotropic displacement parameters and validate hydrogen-bonding networks in benzothiazole derivatives .
- Spectroscopic techniques : Employ -/-NMR to verify substituent positions (e.g., methoxy group at C6) and mass spectrometry (HRMS) for molecular weight confirmation.
- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and polymorphism.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Anti-inflammatory activity : Use albumin denaturation inhibition assays, as described for structurally related benzothiazole-piperazine hybrids in .
- Antimicrobial screening : Perform broth microdilution assays against Mycobacterium tuberculosis H37Rv (see for analogous compounds) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodology :
- Validation tools : Use PLATON (via WinGX) to check for missed symmetry, twinning, or disorder. emphasizes structure validation to address discrepancies in hydrogen-bonding patterns or thermal ellipsoids .
- Comparative analysis : Cross-reference with analogous structures in the Cambridge Structural Database (CSD). For example, highlights π–π interactions and C–H···π stabilization in benzothiazole crystals, which can guide refinement .
- Dynamic refinement : Employ SHELXL’s TWIN/BASF commands for twinned data or disorder modeling .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve solubility while retaining piperazine’s conformational flexibility. discusses bivalent inhibitors with enhanced potency through balanced logP optimization .
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., methoxy demethylation) and stabilize via fluorination or deuterium exchange.
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Methodology :
- Substituent variation : Synthesize derivatives with modified benzothiazole substituents (e.g., fluoro, nitro, or cyano groups) and compare bioactivity (see for SAR in antituburcular benzothiazoles) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like HIV-1 protease or Mycobacterium enzymes, referencing ’s crystallographic data for force field parameterization .
Q. What advanced techniques characterize non-classical hydrogen bonding in this compound?
- Methodology :
- Graph-set analysis : Apply Etter’s formalism (via Mercury software) to classify hydrogen-bonding patterns. details graph-set notation for π–π and C–H···π interactions observed in benzothiazole crystals .
- Hirshfeld surface analysis : Use CrystalExplorer to quantify intermolecular contacts and visualize interaction hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
